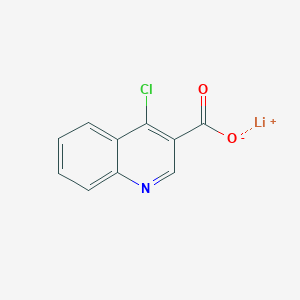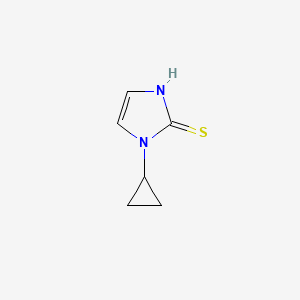
锂(1+)离子 4-氯喹啉-3-羧酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Lithium(1+) ion 4-chloroquinoline-3-carboxylate” is a chemical compound with the CAS Number: 2219408-85-0 . It is also known as “Lithium 4-chloroquinoline-3-carboxylate” and has a molecular weight of 213.55 . The compound is a solid and is stored at a temperature of 4°C, sealed away from moisture .
Synthesis Analysis
The synthesis of related compounds, such as 2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps . Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate . The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 in good yields .Molecular Structure Analysis
The InChI code for “Lithium(1+) ion 4-chloroquinoline-3-carboxylate” is1S/C10H6ClNO2.Li/c11-9-6-3-1-2-4-8 (6)12-5-7 (9)10 (13)14;/h1-5H, (H,13,14);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“Lithium(1+) ion 4-chloroquinoline-3-carboxylate” is a solid compound . It should be stored at a temperature of 4°C, sealed away from moisture .科学研究应用
合成和反应性
研究表明,包括与锂(1+)离子 4-氯喹啉-3-羧酸盐相关的锂化合物在合成化学中扮演着至关重要的角色。例如,锂试剂已被用于苯丙氨酸衍生前体的立体选择性烷基化,以合成四氢异喹啉,这在各种生物碱的生产中非常重要 (Huber & Seebach, 1987)。类似地,锂化合物被用作制备 1-取代四氢异喹啉的高亲核试剂,展示了它们在有机合成中的多功能性 (Seebach & Yoshifuji, 1981)。
材料科学和电化学
锂化合物在先进材料的开发中也至关重要,尤其是在锂离子电池方面。研究重点介绍了通过有机共沉淀途径合成富锂层状正极材料,这种材料表现出高容量和优异的循环稳定性,这对能量存储应用至关重要 (Yuan et al., 2015)。此外,由于其稳定性和生物相容性,锂基配合物已被研究其在 T1 加权 MRI 造影剂中的潜力,这说明了锂化合物在材料科学和生物医学领域的广泛应用 (Khannam et al., 2017)。
电致发光器件
此外,已合成和表征了锂化合物,例如锂 8-羟基喹啉-5-磺酸盐,以了解它们在电致发光器件中的潜在应用。这些化合物表现出特定的光学和电子特性,使其适用于有机发光二极管 (OLED),突出了锂化合物在先进光电材料开发中的作用 (Muthiah & Murugesan, 2006)。
安全和危害
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with the compound are H302, H315, H319, H335 . These statements indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
作用机制
Mode of Action
Lithium salts, in general, are known to counteract both mania and depression, suggesting a complex interaction with various neurotransmitters and second messenger systems .
Biochemical Pathways
Lithium, in general, is known to interact with several enzymes and neurotransmitter receptors, potentially affecting multiple pathways .
Action Environment
It is known that the compound should be stored at 4°c, sealed, and away from moisture .
属性
IUPAC Name |
lithium;4-chloroquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2.Li/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVKUNITTDDHPY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC=C2C(=C1)C(=C(C=N2)C(=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClLiNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 4-chloroquinoline-3-carboxylate | |
CAS RN |
2219408-85-0 |
Source


|
| Record name | lithium(1+) ion 4-chloroquinoline-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2896274.png)
![N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2896276.png)
![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2896279.png)


![5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896284.png)

![N~4~-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2896286.png)
![8-(2,5-Dimethylphenyl)-1-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2896288.png)




![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2896297.png)